Hirullin

説明

特性

IUPAC Name |

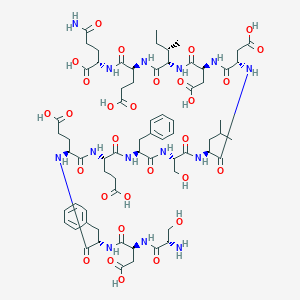

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUBJRKXIMUCO-DUBUDNBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H96N14O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hirullin P18: A Multifaceted Modulator of Coagulation and Inflammatory Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hirullin P18, a potent and specific inhibitor of thrombin, has primarily been characterized by its anticoagulant properties. This guide delves deeper, exploring a broader mechanism of action that extends beyond hemostasis to the intricate signaling pathways governing inflammation. By inhibiting thrombin, Hirullin P18 is poised to attenuate pro-inflammatory responses mediated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This document provides a comprehensive overview of the molecular interactions of Hirullin P18, its impact on key inflammatory pathways, and detailed experimental protocols for investigating these effects. The insights presented herein are intended to empower researchers and drug development professionals to explore the full therapeutic potential of Hirullin P18 as a dual-action anticoagulant and anti-inflammatory agent.

Introduction: Beyond Anticoagulation

Hirullin P18 is a hirudin-related peptide renowned for its high-affinity and specific inhibition of thrombin, a key serine protease in the coagulation cascade.[1] While its role in preventing fibrin clot formation is well-established, the therapeutic implications of thrombin inhibition extend into the realm of cellular signaling and inflammation. Thrombin is not only a pivotal enzyme in hemostasis but also a potent signaling molecule that activates a variety of cellular responses, including the production of pro-inflammatory mediators.[2][3][4]

Recent research has begun to shed light on the anti-inflammatory properties of thrombin inhibitors.[5][6][7][8] By blocking the enzymatic activity of thrombin, these molecules can prevent the activation of downstream signaling pathways that contribute to the inflammatory response. This guide will elucidate the hypothesized mechanism by which Hirullin P18 exerts its anti-inflammatory effects, focusing on its modulation of the NF-κB and MAPK pathways.

The Core Mechanism: Thrombin Inhibition

The primary mechanism of action of Hirullin P18 is its direct and potent inhibition of thrombin.[1] Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[9] Hirullin P18, like its analogue hirudin, binds to thrombin with high specificity and affinity, thereby blocking its catalytic activity. This direct inhibition prevents the formation of fibrin and subsequent thrombus development.[5][10]

Kinetics of Thrombin Inhibition

The inhibitory activity of Hirullin P18 on thrombin can be quantified by determining its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These parameters are crucial for understanding the potency and efficacy of the inhibitor.

| Parameter | Description | Typical Value Range |

| Ki | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | Low nanomolar (nM) |

| IC50 | Half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. | Nanomolar (nM) to low micromolar (µM) |

The Anti-Inflammatory Cascade: Downstream Effects of Thrombin Inhibition

Thrombin's influence extends beyond coagulation; it is a potent activator of inflammatory signaling.[2][3][4] Thrombin exerts its pro-inflammatory effects primarily through the activation of Protease-Activated Receptors (PARs) on the surface of various cell types, including endothelial cells, smooth muscle cells, and immune cells.[2][11] Activation of PARs by thrombin initiates a cascade of intracellular signaling events that culminate in the production of pro-inflammatory cytokines and chemokines.[12][13][14]

By inhibiting thrombin, Hirullin P18 is hypothesized to disrupt these pro-inflammatory signaling pathways. The subsequent sections will detail the proposed mechanism of Hirullin P18's anti-inflammatory action through the modulation of the NF-κB and MAPK pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in inflammation, immunity, and cell survival.[15] Thrombin is a known activator of the canonical NF-κB pathway.[16][17][18][19]

Proposed Mechanism of Hirullin P18-mediated NF-κB Inhibition:

-

Thrombin Inhibition: Hirullin P18 binds to and inactivates thrombin.

-

Prevention of PAR Activation: Inactivated thrombin is unable to cleave and activate PARs on the cell surface.

-

Inhibition of IKK Activation: The downstream signaling cascade leading to the activation of the IκB kinase (IKK) complex is blocked.

-

Stabilization of IκBα: With IKK inactive, the inhibitor of κB (IκBα) remains unphosphorylated and bound to the NF-κB p50/p65 heterodimer in the cytoplasm.

-

Nuclear Translocation Blockade: The NF-κB complex is sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Suppression of Pro-inflammatory Gene Expression: The transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, is suppressed.

Caption: Hirullin P18 inhibits thrombin-induced NF-κB activation.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. Thrombin has been shown to activate several branches of the MAPK pathway, including p38 MAPK and ERK1/2.[20][21][22]

Proposed Mechanism of Hirullin P18-mediated MAPK Inhibition:

-

Thrombin Inhibition: Hirullin P18 directly inhibits thrombin.

-

Prevention of PAR Activation: This prevents the activation of PARs and their associated G-proteins.

-

Downregulation of Downstream Kinases: The subsequent activation of downstream kinases such as Raf, MEK, and ultimately the MAPKs (p38 and ERK1/2) is attenuated.

-

Reduced Inflammatory Response: The inhibition of MAPK signaling leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators.

Caption: Hirullin P18 attenuates thrombin-induced MAPK signaling.

Impact on Cytokine Production

The culmination of thrombin-induced NF-κB and MAPK signaling is the production and release of a plethora of pro-inflammatory cytokines.[12][13][14] These include, but are not limited to, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). By inhibiting the upstream signaling pathways, Hirullin P18 is expected to significantly reduce the production of these key inflammatory mediators.

| Cytokine | Pro-inflammatory Function | Expected Effect of Hirullin P18 |

| TNF-α | Master regulator of inflammation, induces fever, apoptosis, and the production of other cytokines. | Decrease |

| IL-1β | Potent pro-inflammatory cytokine, mediates a wide range of immune and inflammatory responses. | Decrease |

| IL-6 | Pleiotropic cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in acute settings. | Decrease |

Experimental Protocols

To validate the proposed anti-inflammatory mechanism of Hirullin P18, a series of in vitro experiments can be performed. The following section provides detailed, step-by-step methodologies for key assays.

Thrombin Inhibition Assay

This assay is fundamental to confirming the direct inhibitory effect of Hirullin P18 on thrombin activity. A common method is a chromogenic or fluorometric assay.[23][24][25][26][27]

Workflow Diagram:

Caption: Workflow for a thrombin inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

Prepare a series of dilutions of Hirullin P18 in the same buffer.

-

Prepare a stock solution of a thrombin-specific chromogenic or fluorogenic substrate.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of thrombin to each well.

-

Add varying concentrations of Hirullin P18 to the wells. Include a control well with buffer instead of Hirullin P18.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength in a microplate reader, taking kinetic readings over a set period.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage for each concentration of Hirullin P18.

-

Calculate the percentage of thrombin inhibition for each concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the Hirullin P18 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting is a powerful technique to assess the activation state of key proteins in the NF-κB and MAPK signaling pathways by detecting their phosphorylation.[28][29][30][31][32]

Workflow Diagram:

Caption: General workflow for Western blot analysis.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) to confluence.

-

Pre-treat the cells with varying concentrations of Hirullin P18 for a specified time.

-

Stimulate the cells with thrombin for a time known to induce NF-κB and MAPK activation (e.g., 15-60 minutes). Include unstimulated and thrombin-only controls.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-ERK1/2). Also, probe for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

-

Compare the levels of phosphorylated proteins in the Hirullin P18-treated groups to the thrombin-only control.

-

ELISA for Cytokine Quantification

An enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method for quantifying the concentration of secreted cytokines in cell culture supernatants.[33][34][35][36][37]

Workflow Diagram:

Caption: Workflow for a sandwich ELISA.

Step-by-Step Protocol:

-

Sample Collection:

-

Culture cells and treat them with Hirullin P18 and/or thrombin as described for the Western blot protocol.

-

Collect the cell culture supernatants at a later time point (e.g., 6-24 hours) to allow for cytokine secretion.

-

Centrifuge the supernatants to remove any cellular debris and store at -80°C until use.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a series of cytokine standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine.

-

Incubate and wash, then add streptavidin-HRP.

-

Incubate and wash, then add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.

-

Compare the cytokine concentrations in the Hirullin P18-treated groups to the thrombin-only control.

-

Conclusion and Future Directions

Hirullin P18 is a potent antithrombin agent with a likely significant, yet under-explored, anti-inflammatory capacity. The proposed mechanism of action, centered on the inhibition of thrombin-induced NF-κB and MAPK signaling, provides a strong rationale for its development as a therapeutic agent for conditions where both thrombosis and inflammation are key pathological features. The experimental protocols detailed in this guide offer a robust framework for validating this hypothesis and further elucidating the intricate molecular mechanisms of Hirullin P18. Future research should focus on in vivo studies to confirm these anti-inflammatory effects in relevant disease models and to explore the full therapeutic potential of this promising molecule.

References

-

Blum, A., et al. (2010). Thrombin-dependent NF-κB Activation and Monocyte/Endothelial Adhesion Are Mediated by the CARMA3·Bcl10·MALT1 Signalosome. The Journal of biological chemistry, 285(53), 41537-41544. [Link]

-

Bora, N. S., et al. (2008). Thrombin increases inflammatory cytokine and angiogenic growth factor secretion in human adipose cells in vitro. American journal of physiology. Endocrinology and metabolism, 295(4), E827-E835. [Link]

-

Libby, P., et al. (1995). Thrombin Potently Stimulates Cytokine Production in Human Vascular Smooth Muscle Cells but Not in Monocytes. Circulation Research, 77(4), 750-758. [Link]

-

Busso, N., et al. (2002). Roles for thrombin and fibrin(ogen) in cytokine/chemokine production and macrophage adhesion in vivo. Blood, 99(9), 3153-3160. [Link]

-

Ma, L., & Dorling, A. (2012). The roles of thrombin and protease-activated receptors in inflammation. Seminars in immunopathology, 34(1), 63-72. [Link]

-

Kramer, R. M., et al. (1995). Thrombin induces activation of p38 MAP kinase in human platelets. The Journal of biological chemistry, 270(46), 27395-27398. [Link]

-

Maruyama, I., et al. (1994). Involvement of NF-kappa B activation in thrombin-induced human vascular smooth muscle cell proliferation. Biochemical and biophysical research communications, 204(2), 950-958. [Link]

-

McHowat, J., et al. (2006). Activation of MAPKs in thrombin-stimulated ventricular myocytes is dependent on Ca2+-independent PLA2. American journal of physiology. Cell physiology, 290(4), C1039-C1046. [Link]

-

Leeches.co. (2024). Introduction to Hirudin: The Powerful Substance Found in Leeches. [Link]

-

QIAGEN. (n.d.). Thrombin Signaling. [Link]

-

Kaplanski, G., et al. (1997). Thrombin activates nuclear factor-kappaB and potentiates endothelial cell activation by TNF. Journal of immunology (Baltimore, Md. : 1950), 159(11), 5603-5611. [Link]

-

Prescott, S. M., et al. (1990). Hirudin-based peptides block the inflammatory effects of thrombin on endothelial cells. The Journal of biological chemistry, 265(17), 9614-9616. [Link]

-

Ma, L., & Dorling, A. (2012). The roles of thrombin and protease-activated receptors in inflammation. ProQuest. [Link]

-

McHowat, J., et al. (2006). Activation of MAPKs in thrombin-stimulated ventricular myocytes is dependent on Ca2+-independent PLA2. American Physiological Society Journal. [Link]

-

Ma, L., & Dorling, A. (2012). The roles of thrombin and protease-activated receptors in inflammation. ResearchGate. [Link]

-

Bowdish Lab. (2011). CYTOKINE ELISA. [Link]

-

Blum, A., et al. (2010). Thrombin-dependent NF-kappaB activation and monocyte/endothelial adhesion are mediated by the CARMA3.Bcl10.MALT1 signalosome. The Journal of biological chemistry, 285(53), 41537-41544. [Link]

-

Itoh, H., et al. (2002). Hirudin suppresses the invasion of inflammatory cells and the appearance of vimentin-positive astrocytes in the rat cerebral ablation model. Neuropathology : official journal of the Japanese Society of Neuropathology, 22(1), 10-18. [Link]

-

Wang, Y., et al. (2019). Thrombin Induces Secretion of Multiple Cytokines and Expression of Protease-Activated Receptors in Mouse Mast Cell Line. Mediators of inflammation, 2019, 4952131. [Link]

-

Wikipedia. (n.d.). Thrombin. [Link]

-

Thornton, S., et al. (2003). Effect of thrombin inhibition on synovial inflammation in antigen induced arthritis. Annals of the rheumatic diseases, 62(10), 988-991. [Link]

-

Vouret-Craviari, V., et al. (1995). Differential activation of p44mapk (ERK1) by alpha-thrombin and thrombin-receptor peptide agonist. The Biochemical journal, 305 ( Pt 3)(Pt 3), 871-877. [Link]

-

Lim, J. C., & Kazi, A. (2014). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 1172, 59-71. [Link]

-

Walker, K. A., & Granholm, A. C. (2019). Thrombin, a Mediator of Coagulation, Inflammation, and Neurotoxicity at the Neurovascular Interface: Implications for Alzheimer's Disease. Frontiers in cellular neuroscience, 13, 159. [Link]

-

Mackman, N. (2018). Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis. Frontiers in immunology, 9, 186. [Link]

-

Esmon, C. T. (2003). Role of coagulation inhibitors in inflammation. Thrombosis and haemostasis, 89(4), 583-587. [Link]

-

Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

-

Walborn, A., et al. (2008). The Anti-Inflammatory Effects of Argatroban Can Be Differentiated from Other Direct Thrombin Inhibitors: Experimental and Clinic. Clinical and applied thrombosis/hemostasis : official journal of the International Academy of Clinical and Applied Thrombosis/Hemostasis, 14(3), 273-280. [Link]

-

McLaughlin, J. N., et al. (2007). Thrombin Activation of p38 MAPK Requires c-Src. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in pharmacology, 12, 655459. [Link]

-

Al-Horani, R. A., & Desai, U. R. (2020). Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19. Pharmaceuticals (Basel, Switzerland), 13(9), 223. [Link]

-

Hirudotherapy. (n.d.). Hirudin: Bioactive Anticoagulant Powerhouse Secreted by Leeches. [Link]

-

Szabo, K. A., & Kjellstrom, B. T. (2015). Antithrombin: anti-inflammatory properties and clinical applications. Scholars@Duke. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

-

BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]

-

CoaChrom. (n.d.). HEMOCLOT™ Thrombin Inhibitors. [Link]

-

Vaskevich, A. I., et al. (2021). Exploring potential anticoagulant drug formulations using thrombin generation test. Journal of pharmaceutical and biomedical analysis, 198, 114002. [Link]

-

Jedema, I., et al. (2011). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 79(10), 825-833. [Link]

Sources

- 1. Hirudin suppresses the invasion of inflammatory cells and the appearance of vimentin-positive astrocytes in the rat cerebral ablation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The roles of thrombin and protease-activated receptors in inflammation - ProQuest [proquest.com]

- 4. Frontiers | Thrombin, a Mediator of Coagulation, Inflammation, and Neurotoxicity at the Neurovascular Interface: Implications for Alzheimer’s Disease [frontiersin.org]

- 5. sostceramide.com [sostceramide.com]

- 6. Effect of thrombin inhibition on synovial inflammation in antigen induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

- 8. Scholars@Duke publication: Antithrombin: anti-inflammatory properties and clinical applications. [scholars.duke.edu]

- 9. Thrombin - Wikipedia [en.wikipedia.org]

- 10. Hirudin: Bioactive Anticoagulant Powerhouse Secreted by Leeches - Leech Therapy for Pain Relief & Circulation [hirudo.clinic]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Thrombin increases inflammatory cytokine and angiogenic growth factor secretion in human adipose cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. ashpublications.org [ashpublications.org]

- 15. Frontiers | Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis [frontiersin.org]

- 16. Thrombin-dependent NF-κB Activation and Monocyte/Endothelial Adhesion Are Mediated by the CARMA3·Bcl10·MALT1 Signalosome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Involvement of NF-kappa B activation in thrombin-induced human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Thrombin-dependent NF-{kappa}B activation and monocyte/endothelial adhesion are mediated by the CARMA3·Bcl10·MALT1 signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thrombin induces activation of p38 MAP kinase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of MAPKs in thrombin-stimulated ventricular myocytes is dependent on Ca2+-independent PLA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

- 25. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]

- 26. coachrom.com [coachrom.com]

- 27. Exploring potential anticoagulant drug formulations using thrombin generation test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 29. researchgate.net [researchgate.net]

- 30. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 31. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 32. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 33. Cytokine Elisa [bdbiosciences.com]

- 34. bowdish.ca [bowdish.ca]

- 35. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 36. biomatik.com [biomatik.com]

- 37. rndsystems.com [rndsystems.com]

Hirullin P18: A Comprehensive Technical Guide to a Potent Thrombin Inhibitor

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Hirullin P18, a potent thrombin inhibitor isolated from the Asian medical leech, Hirudinaria manillensis. Intended for researchers, scientists, and professionals in drug development, this document details the biochemical properties, mechanism of action, and experimental characterization of this hirudin-related peptide.

Introduction to Hirullin P18

Hirullin P18 is a naturally occurring polypeptide that belongs to the hirudin family of serine protease inhibitors.[1] These peptides are renowned for their high specificity and potency in inhibiting thrombin, a key enzyme in the blood coagulation cascade.[2] Originating from the salivary glands of hematophagous leeches, such as Hirudo medicinalis and, in this case, Hirudinaria manillensis, these inhibitors play a crucial role in preventing blood clot formation during feeding.[1][2] Hirullin P18, a 62-amino acid protein, distinguishes itself through a unique amino acid sequence while retaining the characteristic acidic C-terminus and potent antithrombin activity analogous to other hirudin variants.[1][3] Its mechanism of action involves binding to a non-catalytic site on thrombin, thereby inhibiting the formation of fibrin clots.[3]

Biochemical and Structural Properties

Hirullin P18 is a single-chain polypeptide with a molecular weight of approximately 6.7 kDa. Its primary structure, the amino acid sequence, is crucial for its biological function.

Amino Acid Sequence of Hirullin P18 [1]

The 62-amino acid sequence of Hirullin P18 is as follows:

V V Y T D C T E S G Q N L C L C E G S N V C G Q G N K C V D G E G T P K R Q T S G P S D F E E F S L D D I E Q

Key Structural Features:

-

N-terminal Domain: The N-terminal region is critical for interacting with the active site of thrombin.[4]

-

Disulfide Bonds: The structure of Hirullin P18 is stabilized by three disulfide bonds, which are characteristic of the hirudin family.[1][4] These bonds create a compact core structure.

-

C-terminal Domain: The highly acidic C-terminal tail is essential for binding to the fibrinogen-binding site (exosite I) of thrombin.[3] Studies have shown that the C-terminal fragment of Hirullin P18 is comparable to that of hirudin in its functional role in antithrombin activity.[3] The phenylalanine residue at position 51 (Phe51) is particularly critical for this interaction.[3]

| Property | Value | Source |

| Primary Accession | P26631 | [1] |

| Organism | Hirudinaria manillensis (Asian medical leech) | [1] |

| Length | 62 amino acids | [1] |

| Molecular Weight | 6,693 Da | [1] |

| Molecular Function | Serine-type endopeptidase inhibitor activity | [1] |

| Post-translational Modifications | O-linked glycosylation at Threonine 46, Disulfide bonds (6↔13, 15↔26, 20↔35) | [1] |

Mechanism of Action: Thrombin Inhibition

Hirullin P18 exerts its anticoagulant effect by directly and potently inhibiting thrombin. The mechanism is a bivalent interaction, where different domains of the peptide bind to distinct sites on the thrombin molecule.

Caption: Bivalent inhibition of thrombin by Hirullin P18.

Experimental Protocols for Characterization

The following section outlines a standardized workflow for the isolation, purification, and functional characterization of Hirullin P18 from its natural source.

I. Isolation and Purification of Hirullin P18

Rationale: This protocol is designed to isolate Hirullin P18 from the salivary gland secretions of Hirudinaria manillensis. The multi-step chromatographic process ensures the purification of the peptide to homogeneity for subsequent characterization.

Workflow Diagram:

Caption: Purification workflow for Hirullin P18.

Step-by-Step Methodology:

-

Homogenization: Dissect salivary glands from Hirudinaria manillensis and homogenize in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris. Collect the supernatant.

-

Size-Exclusion Chromatography: Apply the supernatant to a size-exclusion column (e.g., Sephadex G-50) to separate proteins based on molecular weight. Collect fractions and assay for thrombin inhibitory activity.

-

Anion-Exchange Chromatography: Pool the active fractions and apply to an anion-exchange column (e.g., DEAE-Sepharose). Elute with a linear gradient of NaCl (0-1 M). The acidic nature of Hirullin P18 will facilitate its binding to the column.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions from the anion-exchange step using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Purity Verification: Assess the purity of the final sample by SDS-PAGE and confirm the molecular weight by mass spectrometry.

II. Functional Characterization: Thrombin Inhibition Assay

Rationale: This assay quantifies the thrombin inhibitory activity of purified Hirullin P18 by measuring the residual thrombin activity using a chromogenic substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thrombin solution (e.g., 1 NIH unit/mL in assay buffer).

-

Chromogenic substrate for thrombin (e.g., S-2238).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3).

-

Serial dilutions of purified Hirullin P18.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of Hirullin P18 dilution (or buffer for control) to 160 µL of assay buffer.

-

Add 10 µL of thrombin solution to each well and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate.

-

Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (change in absorbance per minute).

-

Plot the percentage of thrombin inhibition versus the concentration of Hirullin P18 to determine the IC50 value.

-

References

-

UniProtKB. (1992). Hirullin-P18 - Hirudinaria manillensis (Asian medical leech). Retrieved from [Link]

-

Krstenansky, J. L., Owen, T. J., Yates, M. T., & Mao, S. J. (1990). The C-terminal binding domain of hirullin P18. Antithrombin activity and comparison to hirudin peptides. FEBS Letters, 269(2), 425-429. Retrieved from [Link]

-

De Filippis, V., et al. (1998). Synthesis and Characterization of More Potent Analogues of Hirudin Fragment 1−47 Containing Non-Natural Amino Acids. Biochemistry, 37(38), 13575-13585. Retrieved from [Link]

-

Li, G., et al. (2019). Identification and characterization of hirudin-HN, a new thrombin inhibitor, from the salivary glands of Hirudo nipponia. PeerJ, 7, e7628. Retrieved from [Link]

-

You, L., et al. (2023). Characterization of active peptides derived from three leeches and comparison of their anti-thrombotic mechanisms using the tail vein thrombosis model in mice and metabonomics. Frontiers in Pharmacology, 14, 1279283. Retrieved from [Link]

-

Wang, Y., et al. (2021). Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology, 12, 658825. Retrieved from [Link]

-

Müller, I. W., et al. (2023). Diversity of hirudin and hirudin-like factor genes in the North-African medicinal leech, Hirudo troctina. Scientific Reports, 13(1), 1083. Retrieved from [Link]

Sources

- 1. uniprot.org [uniprot.org]

- 2. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-terminal binding domain of hirullin P18. Antithrombin activity and comparison to hirudin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of hirudin-HN, a new thrombin inhibitor, from the salivary glands of Hirudo nipponia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Hirullin P18: A Potent Thrombin Inhibitor from Hirudinaria manillensis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Medicinal Leech as a Bioresource

The saliva of hematophagous organisms is a rich cocktail of bioactive compounds evolved to counteract host hemostasis. For centuries, the Asian buffalo leech, Hirudinaria manillensis, has been utilized in traditional medicine for its bloodletting capabilities.[1] This potent anticoagulant effect is primarily attributed to a class of small proteins known as hirudins, which are highly specific and potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[2][3][4] This guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific hirudin variant, Hirullin P18, a promising candidate for therapeutic development.

Hirullin P18: A Distinct Hirudin Variant from Hirudinaria manillensis

While the European medicinal leech, Hirudo medicinalis, is the classical source of hirudin, research has unveiled a diversity of hirudin isoforms in other leech species, including Hirudinaria manillensis.[2][3][4][5] Hirullin P18 is a 61-amino acid, hirudin-related protein identified from this Asian leech species.[6] Although it shares the characteristic acidic C-terminus with other hirudins, its amino acid sequence is significantly different from other known variants, highlighting the evolutionary diversity of these thrombin inhibitors.[5][6] The unique structural features of Hirullin P18 contribute to its potent antithrombin activity, making it a subject of significant interest for the development of novel anticoagulant therapies.[6]

Part 1: Isolation and Purification of Hirullin P18

The isolation of Hirullin P18 from the crude extract of Hirudinaria manillensis is a multi-step process designed to achieve high purity while preserving the biological activity of the protein. The causality behind each step is critical for a successful purification campaign.

Source Material and Initial Extraction

The primary source of Hirullin P18 is the saliva of Hirudinaria manillensis. While early methods utilized whole leech extracts, a more targeted approach focusing on the salivary glands or heads yields a higher concentration of the desired protein.[5][7][8]

Rationale: The salivary glands are the site of hirudin synthesis and secretion.[5] Targeting these tissues minimizes the co-extraction of other abundant proteins from the leech body, thereby simplifying the downstream purification process.

A common initial extraction method involves homogenization of the leech heads in an acetone/acid mixture.[7]

Rationale: Acetone precipitation helps to remove lipids and other hydrophobic contaminants, while the acidic environment aids in the solubilization of the highly acidic Hirullin P18 and inhibits proteolytic degradation.

Chromatographic Purification Cascade

A sequential chromatographic strategy is employed to separate Hirullin P18 from the complex mixture of proteins present in the initial extract.

Caption: Multi-step chromatographic workflow for the purification of Hirullin P18.

Protocol 1: Gel Permeation Chromatography (GPC)

-

Column: Sephadex G-50 or equivalent.

-

Mobile Phase: 0.01 M Sodium Phosphate buffer, pH 7.0.[8]

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Load the crude protein extract onto the column.

-

Elute with the mobile phase at a constant flow rate.

-

Collect fractions and monitor protein content at 280 nm.

-

Pool fractions exhibiting anticoagulant activity.

-

Rationale: GPC provides an initial size-based separation, removing high molecular weight contaminants and desalting the sample.[9]

Protocol 2: Anion-Exchange Chromatography (AEX)

-

Column: Q Sepharose Fast Flow or Mono Q.[9]

-

Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0.

-

Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

-

Procedure:

-

Equilibrate the column with Buffer A.

-

Load the active fractions from GPC.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute bound proteins with a linear gradient of Buffer B.

-

Collect fractions and assay for thrombin inhibitory activity.

-

Rationale: Hirullin P18 is an acidic protein and will bind to the positively charged anion-exchange resin at a neutral or slightly basic pH. The salt gradient elution separates proteins based on their net negative charge.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 reversed-phase column (preparative or analytical).[9][10][11]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.[12]

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[12]

-

Procedure:

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the active fractions from AEX.

-

Elute with a linear gradient of increasing Mobile Phase B.

-

Monitor the eluate at 214 nm and 280 nm.

-

Collect peaks corresponding to Hirullin P18.

-

Rationale: RP-HPLC separates molecules based on their hydrophobicity. TFA acts as an ion-pairing agent to improve peak shape.[12] This step is crucial for separating closely related hirudin isoforms.[10][11][13]

Part 2: Biochemical Characterization and Mechanism of Action

Once purified, Hirullin P18 is subjected to a battery of biochemical and biophysical analyses to confirm its identity, purity, and functional properties.

Purity and Molecular Weight Determination

| Technique | Purpose | Expected Result for Hirullin P18 |

| SDS-PAGE | Assess purity and apparent molecular weight. | A single band with an apparent molecular mass of approximately 7 kDa.[7] |

| Mass Spectrometry (MALDI-TOF or ESI) | Determine the precise molecular mass. | Molecular mass of 7199 Da.[9] |

| Capillary Zone Electrophoresis (CZE) | High-resolution purity assessment. | A single, sharp peak.[9] |

Protocol 4: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

-

Prepare a 15% (w/v) polyacrylamide gel.

-

Denature the purified Hirullin P18 sample in Laemmli buffer by heating at 95°C for 5 minutes.

-

Load the sample and molecular weight markers onto the gel.

-

Run the electrophoresis until the dye front reaches the bottom of the gel.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

Functional Analysis: Antithrombin Activity

The biological activity of Hirullin P18 is quantified by its ability to inhibit the enzymatic activity of thrombin.

Protocol 5: Thrombin Titration Assay

-

Prepare a solution of bovine fibrinogen (e.g., 5 mg/mL) in a suitable buffer.[14]

-

In a reaction well, mix the fibrinogen solution with a known concentration of purified Hirullin P18.[14]

-

Pre-incubate the mixture at 37°C.[14]

-

Initiate the clotting reaction by adding a standardized solution of bovine thrombin.[14]

-

Measure the time to fibrin clot formation.

-

The anticoagulant activity is expressed in Antithrombin Units (ATU), where one unit is the amount of hirudin that neutralizes one unit of thrombin.

Rationale: This assay directly measures the functional inhibition of thrombin's ability to cleave fibrinogen, the final step in the coagulation cascade. The prolongation of clotting time is directly proportional to the concentration of active Hirullin P18.

Mechanism of Action

Hirullin P18, like other hirudins, is a direct thrombin inhibitor. It forms a stable, non-covalent 1:1 stoichiometric complex with α-thrombin, effectively blocking its catalytic site.[2][15] The highly acidic C-terminal domain of Hirullin P18 interacts with the fibrinogen-binding exosite (exosite I) of thrombin, while the N-terminal domain interacts with the catalytic site.[6]

Caption: Mechanism of thrombin inhibition by Hirullin P18.

Conclusion

The discovery and characterization of Hirullin P18 from Hirudinaria manillensis exemplify the potential of natural sources for novel drug discovery. The detailed methodologies for its isolation and purification, coupled with a thorough biochemical and functional characterization, provide a solid foundation for further preclinical and clinical development. The unique structural and functional properties of Hirullin P18 may offer advantages over existing anticoagulants, paving the way for a new generation of antithrombotic therapies.

References

-

Isolation of thrombin inhibitor from the leech Hirudinaria manillensis. (1991). Blood Coagulation & Fibrinolysis, 2(1), 137-142. [Link]

-

Isolation of recombinant hirudin by preparative high-performance liquid chromatography. (1991). Journal of Chromatography A, 587(1), 85-92. [Link]

-

Revisiting the Asian Buffalo Leech (Hirudinaria manillensis) Genome: Focus on Antithrombotic Genes and Their Corresponding Proteins. (2022). International Journal of Molecular Sciences, 23(19), 11884. [Link]

-

Isolation and characterization of hirudin isoinhibitors and sequence analysis of hirudin PA. (1986). Biological Chemistry Hoppe-Seyler, 367(8), 803-811. [Link]

-

The C-terminal Binding Domain of Hirullin P18. Antithrombin Activity and Comparison to Hirudin Peptides. (1990). FEBS Letters, 269(2), 425-429. [Link]

-

Hirudins of the Asian medicinal leech, Hirudinaria manillensis: same same, but different. (2019). Parasitology Research, 118(8), 2347-2357. [Link]

-

Isolation of recombinant hirudin by preparative high-performance liquid chromatography. (1991). University of Groningen. [Link]

-

Mass Spectrometry Analyses of Recombinant Hirudins (7 kDa). (1989). Analytical Biochemistry, 177(1), 214-221. [Link]

-

Draft Genome of the Asian Buffalo Leech Hirudinaria manillensis. (2020). Frontiers in Genetics, 10, 1348. [Link]

-

Hirudins of the Asian medicinal leech, Hirudinaria manillensis: same same, but different. (2019). ResearchGate. [Link]

-

Isolation and purification of novel hirudins from the leech Hirudinaria manillensis by high-performance liquid chromatography. (1990). Journal of Chromatography B: Biomedical Sciences and Applications, 530(2), 273-282. [Link]

-

Robust preparative-scale extracellular production of hirudin in Escherichia coli and its purification and characterization. (2012). Journal of Industrial Microbiology & Biotechnology, 39(10), 1487-1494. [Link]

-

Mass spectrometric analysis of rHMg, revealing a molecular weight of approximately 8042.31 Da. (2023). ResearchGate. [Link]

-

Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin. (2023). Scientific Reports, 13(1), 14757. [Link]

-

Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin. (1996). Drugs, 51(4), 541-554. [Link]

-

The complete amino acid sequence of a hirudin variant from the leech Hirudinaria manillensis. (1993). FEBS Letters, 328(1-2), 162-164. [Link]

-

Identification of recombinant hirudin by-products by electrospray ionization massspectrometry. (1996). ResearchGate. [Link]

-

Proteins isolation and characterization from the medical Malaysian leeches saliva extract. (2012). Journal of Applied Sciences, 12(12), 1299-1304. [Link]

-

Anticoagulant peptides; synthesis, stability and antithrombin activity of hirudin C-terminal-related peptides and their disulfated analog. (1996). Chemical & Pharmaceutical Bulletin, 44(8), 1515-1520. [Link]

-

The anticoagulant and antithrombotic properties of hirudins. (1990). Thrombosis and Haemostasis, 64(3), 344-348. [Link]

-

Diagram of r-hirudin showing scissions corresponding to the major (A)... (1996). ResearchGate. [Link]

-

A: Separation of protein components of the medicinal leech saliva by... (2012). ResearchGate. [Link]

-

Hirudins of the Asian medicinal leech, Hirudinaria manillensis: same same, but different. (2019). Semantic Scholar. [Link]

-

The saliva of the medicinal leech Hirudo medicinalis--I. Biochemical characterization of the high molecular weight fraction. (1987). Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 87(3), 567-573. [Link]

-

Isolation and purification of hirudin from local endangered leech species. (2011). Universiti Malaysia Kelantan. [Link]

-

Protein Profiling of the Medicinal Leech Salivary Gland Secretion by Proteomic Analytical Methods. (2006). ResearchGate. [Link]

-

Hirudin-P6 - Hirudinaria manillensis (Asian medical leech). (1992). UniProt. [Link]

-

The identification and biochemical characterization of drug-like compounds that inhibit botulinum neurotoxin serotype A endopeptidase activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 1043-1046. [Link]

-

Biochemical Characterization and Functional Analysis of Glucose Regulated Protein 78 from the Silkworm Bombyx mori. (2023). International Journal of Molecular Sciences, 24(4), 3840. [Link]

-

The isolation, purification and complete characterization of the diterpene forskolin from nutritional supplements. (2021). Bioorganic & Medicinal Chemistry Letters, 44, 128119. [Link]

-

Isolation and Purification of Versican and Analysis of Versican Proteolysis. (2022). Methods in Molecular Biology, 2303, 559-578. [Link]

Sources

- 1. Frontiers | Draft Genome of the Asian Buffalo Leech Hirudinaria manillensis [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Hirudins of the Asian medicinal leech, Hirudinaria manillensis: same same, but different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The complete amino acid sequence of a hirudin variant from the leech Hirudinaria manillensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The C-terminal binding domain of hirullin P18. Antithrombin activity and comparison to hirudin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of thrombin inhibitor from the leech Hirudinaria manillensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discol.umk.edu.my [discol.umk.edu.my]

- 9. Isolation and purification of novel hirudins from the leech Hirudinaria manillensis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of recombinant hirudin by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Isolation and characterization of hirudin isoinhibitors and sequence analysis of hirudin PA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological properties of hirudin and its derivatives. Potential clinical advantages over heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Quantifying the High-Affinity Interaction Between Hirullin P18 and Thrombin Exosite I

Executive Summary: The Molecular Basis of Potent Anticoagulation

Thrombin is the terminal serine protease of the coagulation cascade, orchestrating the conversion of soluble fibrinogen to insoluble fibrin, the backbone of a blood clot.[1][2] Its substrate specificity is heavily governed by two positively charged surface domains, exosite I and exosite II, which act as docking sites for various substrates and inhibitors.[1][3] Exosite I, also known as the fibrinogen-binding exosite, is the primary docking site for substrates like fibrinogen and cofactors such as Factor V.[3][4]

Hirudin, a 65-amino acid polypeptide from the salivary glands of the medicinal leech (Hirudo medicinalis), is the most potent natural inhibitor of thrombin.[2][5][6] Its remarkable affinity and specificity arise from a bivalent binding mechanism. The compact N-terminal domain of hirudin engages thrombin's active site, while its extended, highly acidic C-terminal tail makes extensive electrostatic and hydrophobic contacts with exosite I.[2][7][8][9] This dual-pronged attack effectively neutralizes thrombin's procoagulant activity.

Hirullin P18, a related 61-amino acid protein, exhibits similarly potent antithrombin activity.[10] Like hirudin, it possesses a highly acidic C-terminus that is crucial for its function.[10] This technical guide provides an in-depth exploration of the binding interaction between the C-terminal domain of Hirullin P18 and thrombin exosite I. We will dissect the molecular underpinnings of this interaction and present detailed, field-proven methodologies for its quantitative characterization, empowering researchers in anticoagulant drug development.

The Hirullin P18-Thrombin Interface: A Tale of Two Domains

The interaction between hirudin-like inhibitors and thrombin is a classic example of high-specificity molecular recognition. The binding is not a simple lock-and-key mechanism but a synergistic engagement of two distinct sites on the thrombin molecule.

-

N-Terminal Engagement (Active Site): The first few amino acids of the inhibitor's N-terminus penetrate the active site cleft of thrombin, forming a parallel beta-strand with residues Ser214-Gly219 of the enzyme.[8][9] This interaction, while critical, is not the primary driver of specificity.

-

C-Terminal Engagement (Exosite I): The true determinant of specificity and high affinity lies in the interaction of the inhibitor's acidic C-terminal tail with the electropositive exosite I of thrombin.[11][12] This region of hirudin (residues 45-65) and Hirullin P18 is rich in acidic residues (Asp and Glu), which form numerous ion pairs with basic residues (Arg and Lys) in thrombin's exosite I.[8][9][10]

Studies on Hirullin P18 have demonstrated that its C-terminal functional domain (residues 50-61) is comparable to that of hirudin (residues 55-65).[10] Sequential shortening of the Hirullin P18 C-terminal fragment has identified Phenylalanine at position 51 (Phe51) as a critical residue for activity, corresponding to the functionally essential Phe56 in hirudin.[10] This highlights a conserved structural and functional motif crucial for potent thrombin inhibition.

Quantitative Methodologies for Characterizing Binding Affinity

To translate this structural understanding into quantitative data for drug development, robust biophysical techniques are essential. While numerous methods exist to study protein-protein interactions,[13][14][15] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold standards for their label-free nature and the richness of the data they provide.[16][17]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is an optical technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[16] This allows for the precise determination of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ).[18][19][20]

The causality behind a successful SPR experiment lies in meticulous planning.

-

Orientation: Thrombin is typically immobilized on the sensor surface (the "ligand"), while Hirullin P18 is flowed over the surface in solution (the "analyte"). This orientation ensures the C-terminal tail of Hirullin P18 is freely available to interact with the immobilized thrombin's exosite I.

-

Immobilization Chemistry: Amine coupling is a robust and common method for immobilizing thrombin via its surface lysine residues onto a carboxymethylated dextran (CM5) sensor chip. The density of immobilized thrombin must be optimized to avoid mass transport limitations and steric hindrance.

-

Analyte Concentration: A concentration series of Hirullin P18, typically spanning at least one order of magnitude above and below the expected Kₑ, is necessary. This ensures that the binding response reaches saturation, allowing for accurate fitting of the kinetic model.[16]

-

System Priming & Chip Conditioning: Prime the SPR instrument with running buffer (e.g., HBS-EP+, pH 7.4). Condition a CM5 sensor chip with alternating injections of NaOH and HCl to activate the carboxymethylated surface.

-

Ligand Immobilization (Thrombin):

-

Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject human α-thrombin (e.g., 10 µg/mL in 10 mM Sodium Acetate, pH 5.0) until the desired immobilization level (e.g., ~2000 Response Units) is reached.

-

Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.

-

A reference flow cell is prepared using the same procedure but without thrombin injection to enable background subtraction.

-

-

Analyte Binding (Hirullin P18):

-

Prepare a dilution series of Hirullin P18 in running buffer (e.g., 0.1 nM to 100 nM).

-

Perform a kinetic analysis cycle for each concentration:

-

Inject the Hirullin P18 solution over both the thrombin-coupled and reference flow cells for a set association time (e.g., 180 seconds).

-

Switch to flowing running buffer to monitor the dissociation phase (e.g., 600 seconds).

-

-

Include several buffer-only (zero concentration) injections for double referencing.

-

-

Surface Regeneration: After each cycle, inject a pulse of a regeneration solution (e.g., Glycine-HCl, pH 2.0) to remove bound Hirullin P18 without denaturing the immobilized thrombin.

-

Data Analysis:

-

Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

-

Fit the processed data to a 1:1 Langmuir binding model to determine kₐ, kₑ, and Kₑ.

-

| Parameter | Value | Unit |

| Association Rate (kₐ) | 2.5 x 10⁶ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 5.0 x 10⁻⁴ | s⁻¹ |

| Dissociation Constant (Kₑ) | 0.2 | nM |

Note: Data are representative and for illustrative purposes.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC provides a complete thermodynamic profile of a binding interaction by directly measuring the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another.[17][21][22] A single ITC experiment yields the binding affinity (Kₐ, from which Kₑ is calculated), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[21][23] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing unparalleled insight into the forces driving the interaction.

The trustworthiness of ITC data is directly dependent on the quality of the sample preparation.

-

Buffer Matching: This is the most critical step. The buffers containing the protein in the cell and the ligand in the syringe must be identical.[22] Even minute pH or salt concentration differences will generate large heats of dilution, which can obscure the true binding signal. Dialysis of both proteins against the same buffer batch is the gold standard.

-

The 'c' Window: The experimental concentrations must be chosen to satisfy the condition 10 < c < 1000, where c = n[M]ₜ/Kₑ ([M]ₜ is the macromolecule concentration in the cell).[22] This ensures a sigmoidal binding isotherm that can be accurately fit. For a Kₑ in the low nM range, this often requires using low micromolar concentrations of thrombin in the cell.

-

Degassing: All solutions must be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the cell, which creates significant noise in the data.[22]

-

Sample Preparation:

-

Dialyze human α-thrombin and Hirullin P18 extensively against the same batch of ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

-

Measure protein concentrations accurately (e.g., by UV-Vis at 280 nm).

-

Prepare the final samples: Thrombin in the cell (e.g., 10 µM) and Hirullin P18 in the syringe (e.g., 100 µM).

-

Thoroughly degas both solutions under vacuum for 5-10 minutes.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and syringe with buffer.

-

Load the thrombin solution into the sample cell and the Hirullin P18 solution into the injection syringe.

-

-

Titration Experiment:

-

Allow the system to equilibrate to a stable baseline.

-

Program an injection sequence (e.g., an initial 0.4 µL injection followed by 19 injections of 2 µL each) with sufficient spacing between injections for the signal to return to baseline.

-

-

Control Experiment (Heats of Dilution):

-

Perform an identical titration of Hirullin P18 from the syringe into the sample cell containing only buffer to measure the heat of dilution.

-

-

Data Analysis:

-

Integrate the peaks from the raw thermogram (power vs. time) for each injection.

-

Subtract the heats of dilution from the binding experiment data.

-

Plot the resulting heat change per mole of injectant against the molar ratio of Hirullin P18 to Thrombin.

-

Fit the resulting binding isotherm to a one-site binding model to determine n, Kₐ (and thus Kₑ), and ΔH.

-

| Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | 1.05 | - | Confirms a 1:1 binding ratio |

| Dissociation Constant (Kₑ) | 0.25 | nM | High affinity, consistent with SPR |

| Enthalpy (ΔH) | -15.2 | kcal/mol | Favorable enthalpic contribution |

| Entropy (TΔS) | -3.5 | kcal/mol | Unfavorable entropic contribution |

| Gibbs Free Energy (ΔG) | -11.7 | kcal/mol | Spontaneous, high-affinity binding |

Note: Data are representative and for illustrative purposes. The negative ΔH suggests that hydrogen bonding and van der Waals interactions are major drivers of the binding. The unfavorable entropy term (TΔS) may reflect the ordering of the flexible C-terminal tail of Hirullin P18 upon binding into the groove of exosite I.

Conclusion: A Framework for Anticoagulant Design

This guide has detailed the molecular basis and quantitative characterization of the Hirullin P18-thrombin interaction, with a specific focus on the critical role of thrombin's exosite I. The potent inhibitory activity of Hirullin P18 is driven by a high-affinity (sub-nanomolar Kₑ) interaction, which is thermodynamically characterized by a strong, favorable enthalpic component. The step-by-step protocols for SPR and ITC provide a robust, self-validating framework for researchers to precisely quantify these binding parameters. Understanding the kinetics and thermodynamics of this interaction is not merely an academic exercise; it is fundamental to the rational design of new, safer, and more effective anticoagulant therapies that can precisely target the activity of thrombin.[24][25]

References

- Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition. Google Search.

- 4HTC: THE REFINED STRUCTURE OF THE HIRUDIN-THROMBIN COMPLEX. RCSB PDB.

- Isothermal titration calorimetry of protein-protein interactions. PubMed - NIH.

- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.

- Analysis of the secondary structure of hirudin and the mechanism of its interaction with thrombin. PubMed.

- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.

- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.

- Refined structure of the hirudin-thrombin complex. PubMed - NIH.

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.

- The Structure of a Complex of Recombinant Hirudin and Human α-Thrombin. Scite.ai.

- Recombinant hirudin: kinetic mechanism for the inhibition of human thrombin. PubMed.

- A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.

- Characterizing Protein-Protein Interactions by ITC. TA Instruments.

- Isothermal Titration Calorimetry. Biomolecular Interactions Analysis - Malvern Panalytical.

- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.

- Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant hirudin. PubMed.

- Measuring the Affinity of Protein-Protein Interactions on a single-molecule level by Mass Photometry. PMC - NIH.

- Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.

- Methods to investigate protein–protein interactions. Wikipedia.

- What are the common methods for detecting protein interactions?

- Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant hirudin. Protein Engineering, Design and Selection | Oxford Academic.

- Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function. Journal of Biological Chemistry.

- Methods for Detection and Analysis of Protein Protein Interactions. BiologicsCorp.

- Methods for Analyzing Protein-Protein Interactions.

- Mechanism of the inhibition of α‐thrombin by hirudin‐derived fragments hirudin(1–47) and hirudin(45–65). Scilit.

- Recombinant hirudin: kinetic mechanism for the inhibition of human thrombin. Protein Engineering, Design and Selection | Oxford Academic.

- The Role of Thrombin Exosites I and II in the Activation of Human Coagulation Factor V. Journal of Biological Chemistry.

- The C-terminal Binding Domain of Hirullin P18. Antithrombin Activity and Comparison to Hirudin Peptides. PubMed.

- Role of regulatory exosite I in binding of thrombin to human factor V, factor Va, factor Va subunits, and activ

- Binding of exosite ligands to human thrombin. Re-evaluation of allosteric linkage between thrombin exosites I and II. PubMed.

- Exosite crosstalk in thrombin. PubMed.

- Hirudin binding reveals key determinants of thrombin allostery. PubMed.

- Exosite Binding in Thrombin: A Global Structural/Dynamic Overview of Complexes with Aptamers and Other Ligands. MDPI.

- Hirudin. Wikipedia.

- Hirudin. Proteopedia, life in 3D.

- Hirudin-PA - Hirudo medicinalis (Medicinal leech). UniProtKB | UniProt.

- The functional domain of hirudin, a thrombin-specific inhibitor. PubMed.

- The COOH-terminal Domain of Hirudin. An Exosite-Directed Competitive Inhibitor of the Action of Alpha-Thrombin on Fibrinogen. PubMed.

- Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review. Frontiers in Pharmacology.

Sources

- 1. Exosite crosstalk in thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hirudin - Wikipedia [en.wikipedia.org]

- 3. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Thrombin Exosites I and II in the Activation of Human Coagulation Factor V - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Crystal structure of the thrombin-hirudin complex: a novel mode of serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Refined structure of the hirudin-thrombin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The C-terminal binding domain of hirullin P18. Antithrombin activity and comparison to hirudin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The functional domain of hirudin, a thrombin-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The COOH-terminal domain of hirudin. An exosite-directed competitive inhibitor of the action of alpha-thrombin on fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring the Affinity of Protein-Protein Interactions on a single-molecule level by Mass Photometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 15. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]

- 16. portlandpress.com [portlandpress.com]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nicoyalife.com [nicoyalife.com]

- 21. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 23. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

The Biological Function of Hirudin as a Natural Anticoagulant: A Technical Guide

This guide provides an in-depth exploration of hirudin, the most potent natural direct inhibitor of thrombin. We will delve into its biochemical architecture, sophisticated mechanism of action, and the methodologies employed to characterize its profound anticoagulant effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of hirudin's biological significance and its application as a therapeutic agent.

Introduction: Nature's Premier Anticoagulant

Unlike indirect thrombin inhibitors such as heparin, which require a plasma cofactor (antithrombin III) to exert their effect, hirudin binds directly to thrombin with high specificity and affinity, neutralizing its procoagulant activities[4][5][6]. This direct and potent inhibition of the final key enzyme in the coagulation cascade makes hirudin and its recombinant analogues invaluable tools in both research and clinical settings, particularly in scenarios where heparin is contraindicated, such as in cases of heparin-induced thrombocytopenia (HIT)[7].

Biochemical Architecture and Structural Determinants of Function

Natural hirudin is a 65-amino acid polypeptide with a molecular weight of approximately 7 kDa[1][4]. Its unique three-dimensional structure is central to its potent and specific anti-thrombin activity. The molecule is organized into two principal domains:

-

A compact N-terminal domain: This region is characterized by three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys32-Cys39) that form a stable, globular core[4][8]. This domain is responsible for binding to the catalytic active site of thrombin, effectively blocking its enzymatic function[9][10]. The first three amino acid residues at the N-terminus form a parallel beta-strand with residues in the thrombin active site, with the nitrogen atom of the first residue forming a critical hydrogen bond with the Ser-195 residue of thrombin's catalytic triad[1][9].

-

A disordered C-terminal domain: Rich in acidic amino acid residues, this extended tail interacts with the anion-binding exosite I of thrombin, also known as the fibrinogen recognition site[1]. This interaction is crucial for the high specificity of hirudin for thrombin and contributes significantly to the stability of the hirudin-thrombin complex.

The combination of these two interactions results in a near-irreversible, high-affinity 1:1 stoichiometric complex, making hirudin the most potent natural inhibitor of thrombin known[1][11].

The Coagulation Cascade and Hirudin's Precise Mechanism of Inhibition

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin (Factor IIa) is the pivotal enzyme in this process, responsible for converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the clot matrix. Thrombin also amplifies its own generation by activating upstream clotting factors and platelets.

Hirudin exerts its anticoagulant effect by directly and specifically inhibiting thrombin. This bivalent binding mechanism, involving both the active site and exosite I of thrombin, is a key differentiator from other anticoagulants.

Caption: Hirudin's bivalent inhibition of thrombin.

By forming this tight complex, hirudin effectively neutralizes all of thrombin's physiological functions, including:

-

Cleavage of fibrinogen to fibrin.

-

Activation of platelets through Protease-Activated Receptors (PARs)[12][13][14].

-

Activation of coagulation factors V, VIII, XI, and XIII.

This comprehensive inhibition of thrombin's activities results in a potent anticoagulant and antithrombotic effect.

Characterization of Hirudin's Anticoagulant Activity: Methodologies and Interpretations

The anticoagulant effect of hirudin is quantified using various laboratory assays. The choice of assay depends on the specific information required, ranging from global clotting times to specific enzyme inhibition kinetics.

Global Clotting Assays

These assays assess the overall effect of hirudin on blood coagulation.

-

Activated Partial Thromboplastin Time (aPTT): This test measures the integrity of the intrinsic and common coagulation pathways. Hirudin prolongs the aPTT in a dose-dependent manner[15][16]. It is a commonly used assay for monitoring hirudin therapy, although the relationship can become non-linear at higher concentrations[16].

-

Prothrombin Time (PT): The PT evaluates the extrinsic and common pathways. While hirudin does prolong the PT, this assay is generally less sensitive to hirudin than the aPTT[17][18].

-

Thrombin Time (TT): This assay directly measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin. The TT is highly sensitive to the presence of direct thrombin inhibitors like hirudin and shows a marked prolongation even at low concentrations[17][18].

Table 1: Comparison of Global Clotting Assays for Hirudin Monitoring

| Assay | Pathway(s) Measured | Sensitivity to Hirudin | Clinical Utility |

| aPTT | Intrinsic & Common | Moderate to High | Routine monitoring of therapy[15][16] |

| PT | Extrinsic & Common | Low | Limited utility for hirudin[17] |

| TT | Final Common Step | Very High | Sensitive detection of hirudin's effect[17][18] |

Specific Thrombin Inhibition Assays

For a more precise quantification of hirudin's activity, specific chromogenic substrate assays are employed.

-

Chromogenic Anti-Factor IIa Assay: This assay directly measures the inhibition of thrombin activity. A known amount of thrombin is incubated with the plasma sample containing hirudin. A chromogenic substrate that is specifically cleaved by thrombin is then added. The amount of color produced is inversely proportional to the hirudin concentration. This method is highly specific and reproducible for determining hirudin levels[17][19].

Experimental Protocol: aPTT Assay for Hirudin Activity

This protocol outlines a standardized method for determining the effect of hirudin on the aPTT.

Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator and phospholipids (aPTT reagent) followed by calcium chloride to citrated plasma. Hirudin's inhibition of thrombin will prolong this clotting time.

Materials:

-

Citrated human plasma

-

Recombinant hirudin standard of known concentration

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulometer

-

Calibrated pipettes

Procedure:

-

Preparation of Hirudin Dilutions: Prepare a series of hirudin dilutions in citrated plasma to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL).

-

Incubation: Pipette 100 µL of the plasma sample (or standard) into a coagulometer cuvette.

-

Add 100 µL of the aPTT reagent to the cuvette.

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors.

-

Initiation of Clotting: Add 100 µL of pre-warmed 0.025 M CaCl2 to the cuvette to initiate the clotting cascade.

-

Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.

-

Data Analysis: Plot the aPTT (in seconds) against the hirudin concentration to generate a standard curve. The hirudin concentration in unknown samples can then be interpolated from this curve.

Self-Validating System: The inclusion of a standard curve with known hirudin concentrations allows for the validation of each experimental run. The R-squared value of the standard curve should be ≥ 0.98 for the results to be considered valid. A plasma sample without hirudin serves as a negative control, establishing the baseline clotting time.

Caption: Workflow for aPTT-based hirudin activity assay.

Recombinant Hirudins and Therapeutic Applications

The limited availability of natural hirudin from leeches led to the development of recombinant hirudin (r-hirudin) using biotechnology[1][6][20]. Several recombinant versions have been developed and approved for clinical use:

-

Lepirudin: Differs from natural hirudin by a single amino acid substitution and the absence of a sulfate group on Tyr63[7][21]. It is a bivalent, irreversible inhibitor of thrombin[21].

-

Desirudin: Also lacks the sulfate group on Tyr63[1].

-